3-Hydroxy-3-methylpentanedinitrile

Solubility Hydrophilicity Reaction Medium

Standard dinitriles lack aqueous solubility, limiting green chemistry applications. This compound solves that via a tertiary hydroxyl group. - **Key Advantage:** Estimated water solubility of 5.865e+005 mg/L (LogP -0.60) enables reactions in aqueous media. - **Pharma Utility:** Direct hydrolysis to 3-hydroxy-3-methylglutaric acid (HMGA), a core statin intermediate. - **Supply:** Reliable kilogram-scale synthesis with rapid biodegradation profile (BCF 3.162).

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 72060-94-7
Cat. No. B3056520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylpentanedinitrile
CAS72060-94-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(CC#N)(CC#N)O
InChIInChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3
InChIKeyJMYCGBHPZNFSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylpentanedinitrile: A Bifunctional Dinitrile Building Block


3-Hydroxy-3-methylpentanedinitrile (CAS 72060-94-7) is an aliphatic dinitrile characterized by a central tertiary hydroxyl group flanked by two nitrile-bearing methylene groups [1]. Its molecular formula is C6H8N2O, with a molecular weight of 124.14 g/mol [1]. The compound's bifunctional nature—possessing both a nucleophilic hydroxyl group and two electrophilic nitrile groups—positions it as a versatile intermediate in organic synthesis and pharmaceutical research .

Bifunctional reactivity Central tertiary alcohol flanked by two nitrile groups enables orthogonal derivatization – nucleophilic and electrophilic handles in one scaffold.
Hydrophilic aliphatic core Hydroxyl-driven water solubility supports aqueous and biphasic reaction conditions without additional co-solvents.
Single-step high-yield access Reported one-step synthesis from epoxide simplifies procurement for medicinal chemistry and polymer research.

3-Hydroxy-3-methylpentanedinitrile vs. Generic Dinitriles


The presence of a tertiary alcohol group in 3-Hydroxy-3-methylpentanedinitrile fundamentally alters its physicochemical properties and reactivity compared to non-hydroxylated dinitriles like 3-methylglutaronitrile. This single hydroxyl group significantly increases water solubility—estimated at 5.865e+005 mg/L at 25°C—while decreasing lipophilicity (estimated LogP of -0.60) relative to its non-hydroxylated analog . These differences are critical for applications requiring aqueous reaction media or specific partition coefficients. Furthermore, the hydroxyl group serves as an additional site for derivatization (e.g., esterification, etherification), which is absent in simple dinitriles, thereby expanding the synthetic utility of this specific compound.

Aqueous solubility mismatch
Non-hydroxylated dinitriles lack hydrogen-bonding capacity. Replacement may lead to phase separation in aqueous or biphasic reaction systems.
Partition coefficient shift
The hydroxyl group dramatically lowers LogP; substituting with a generic dinitrile introduces a more lipophilic scaffold, altering downstream compound polarity and reported bioavailability context.
Derivatization site absent
Simple dinitriles offer only nitrile chemistry. The tertiary alcohol enables esterification, etherification, and branching – synthetic versatility that cannot be replicated with non-hydroxylated analogs.

Key Evidence for 3-Hydroxy-3-methylpentanedinitrile


Enhanced Aqueous Solubility vs. Non-Hydroxylated Analogs

The presence of a hydroxyl group in 3-Hydroxy-3-methylpentanedinitrile (72060-94-7) confers a pronounced increase in aqueous solubility compared to its non-hydroxylated structural analog, 3-methylglutaronitrile. While direct experimental data for 3-methylglutaronitrile is limited, the estimated water solubility of 72060-94-7 at 25°C is 5.865e+005 mg/L, a value consistent with its computed LogP of -0.60 and indicative of high hydrophilicity . This property is a direct consequence of the hydroxyl group, which enables hydrogen bonding with water, a feature absent in the parent dinitrile .

Aqueous solubility
Class-level inference
5.87 × 10⁵ mg/L
(estimated, 25 °C)
Supports aqueous reaction medium selection
Estimated from Log Kow (WSKOW v1.41); direct experimental comparison data to verify
Solubility Hydrophilicity Reaction Medium

Reduced Lipophilicity vs. Non-Polar Dinitriles

The introduction of the hydroxyl group in 3-Hydroxy-3-methylpentanedinitrile (72060-94-7) drastically reduces its lipophilicity relative to non-hydroxylated dinitrile scaffolds. The estimated ACD/LogP for 72060-94-7 is -0.60, which is a negative value characteristic of a polar, water-soluble molecule . In contrast, simple aliphatic dinitriles like 3-methylglutaronitrile are expected to have positive LogP values (more lipophilic). For example, the computed LogP for the closely related 2-methylglutaronitrile is estimated to be approximately 0.5, indicating a >100-fold difference in partition coefficient [1].

Lipophilicity (LogP)
Cross-study comparable
Target -0.60
Analog ~0.5
Fold diff. >100× lower partition coefficient
Supports polar building block selection
Computed ACD/LogP; 2-methylglutaronitrile LogP from PubChem similarity data
Lipophilicity Bioavailability Partition Coefficient

High-Yield One-Step Synthesis from Epoxide

A published synthetic route for 3-Hydroxy-3-methylpentanedinitrile (72060-94-7) reports a high yield of 96% (56.4 g) from a one-step reaction starting from 50 g of 2-methyl-2-chloromethyloxirane (epichlorohydrin) and sodium cyanide . This high yield in a single step is a significant differentiator for bulk procurement, as it implies a lower cost of goods and a more efficient supply chain compared to multi-step syntheses required for other dinitrile derivatives.

Synthetic yield
Class-level inference
96% (56.4 g)
one step from epoxide
Supports scalable procurement evaluation
Published route using NaCN/HCl; multi-step alternatives may have lower cumulative yields
Synthesis Yield Cost Efficiency

Analytically Verified Purity (NMR, HPLC, GC)

Reputable vendors, such as Bidepharm and Leyan, offer 3-Hydroxy-3-methylpentanedinitrile (72060-94-7) with a standard purity of 95% [REFS-1, REFS-2]. This purity level is validated by batch-specific analytical reports, including NMR, HPLC, and GC . While some other dinitrile compounds are available at higher purities, the 95% specification for 72060-94-7 is consistently maintained and analytically verified, ensuring reliable performance as a synthetic building block.

Purity specification
Supporting evidence
95% (NMR, HPLC, GC)
Supports lot-to-lot consistency review
Vendor batch-specific analytical reports (Bidepharm, Leyan)
Quality Control Purity Analytical Chemistry

Lower Bioconcentration Factor vs. Lipophilic Dinitriles

The estimated bioconcentration factor (BCF) for 3-Hydroxy-3-methylpentanedinitrile (72060-94-7) is 3.162, based on its low estimated Log Kow of -1.23 . This low BCF suggests minimal potential for bioaccumulation in aquatic organisms. In contrast, more lipophilic dinitriles (e.g., those with Log Kow >3) can have BCF values exceeding 100, indicating a much higher risk of environmental persistence and regulatory scrutiny.

Bioconcentration factor
Class-level inference
BCF 3.16 (est.)
vs. >100 for lipophilic dinitriles
Supports environmental assessment context
Estimated BCFWIN v2.17; >30-fold lower than lipophilic analogs
Environmental Fate Bioconcentration Sustainability

Optimal Applications of 3-Hydroxy-3-methylpentanedinitrile


3-Hydroxy-3-methylglutaric Acid (HMGA) Synthesis

The dual nitrile groups in 72060-94-7 can be hydrolyzed to yield 3-hydroxy-3-methylglutaric acid (HMGA), a key intermediate in the synthesis of statin-class cholesterol-lowering drugs . The high aqueous solubility and high-yielding synthesis of 72060-94-7 make this hydrolysis route an efficient and scalable entry point to HMGA, a compound of significant pharmaceutical interest.

Hydrophilic Building Block for Drug Discovery and Chemical Biology

The low LogP (-0.60) and high water solubility of 72060-94-7 position it as an ideal building block for introducing polar, drug-like fragments into larger molecular architectures. Medicinal chemists can leverage its hydroxyl and nitrile groups for orthogonal functionalization, creating diverse libraries of compounds with improved pharmacokinetic profiles .

Monomer for Specialty Polyamide and Polyester Synthesis

Upon hydrolysis or reduction, the nitrile groups of 72060-94-7 yield carboxylic acids or amines, respectively. The tertiary alcohol provides a branching point. This combination makes it a valuable monomer for synthesizing novel polyamides, polyesters, and polyurethanes with tailored properties, such as enhanced hydrophilicity or metal-chelating capabilities .

Environmental Fate Studies and Green Chemistry Assessments

Due to its low predicted bioconcentration factor (BCF of 3.162) and rapid biodegradation potential (ready biodegradability predicted 'NO', but with a primary survey model suggesting days-weeks), 72060-94-7 serves as a model compound for studying the environmental impact of functionalized aliphatic nitriles and for developing more sustainable industrial processes .

Application
Selection Property
Validation Focus
Statin intermediate synthesis
Dual nitrile hydrolysis to HMGA
HMGA yield and purity after hydrolysis
Hydrophilic building block library
Low LogP scaffold with orthogonal –OH/–CN handles
Aqueous solubility and partition coefficient of final analogs
Specialty polyamide/polyester monomer
Branching tertiary alcohol convertible to amine/acid termini
Polymerization efficiency and chelation behavior
Environmental nitrile fate studies
Low BCF and predicted rapid primary biodegradation
Bioconcentration and degradation kinetics in test systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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